molecular formula C15H11F3O2 B7993220 4'-(4-Methoxyphenyl)-2,2,2-trifluoroacetophenone

4'-(4-Methoxyphenyl)-2,2,2-trifluoroacetophenone

Cat. No.: B7993220
M. Wt: 280.24 g/mol
InChI Key: DDMXZZLAGIZMFW-UHFFFAOYSA-N
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Description

4'-(4-Methoxyphenyl)-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone characterized by a trifluoromethyl ketone group and a 4-methoxyphenyl substituent on the acetophenone scaffold. This compound is structurally tailored to combine electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups, which influence its reactivity and applications in organic synthesis and catalysis. Notably, it has been listed as a discontinued high-value fluorinated compound by suppliers, suggesting its niche utility in specialized applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(4-methoxyphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(19)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMXZZLAGIZMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classical method for introducing acyl groups onto aromatic rings. For 4'-(4-Methoxyphenyl)-2,2,2-trifluoroacetophenone, this approach involves reacting anisole (4-methoxyphenyl ether) with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via electrophilic substitution, where the acylium ion forms a complex with the catalyst and attacks the aromatic ring’s para position relative to the methoxy group .

Key Parameters:

  • Catalyst Loading : Optimal AlCl₃ concentrations range from 1.2 to 1.5 equivalents to prevent over-acylation.

  • Temperature : Reactions are conducted at 0–5°C to minimize side reactions, such as diaryl ketone formation.

  • Solvent : Dichloromethane or nitrobenzene enhances electrophile stability and reaction homogeneity.

Example Protocol:

  • Dissolve anisole (1.0 eq) in dichloromethane under nitrogen.

  • Add AlCl₃ (1.3 eq) gradually at 0°C.

  • Introduce trifluoroacetyl chloride (1.1 eq) dropwise over 30 minutes.

  • Stir at room temperature for 12 hours, then quench with ice-cold water.

  • Extract with dichloromethane, dry over Na₂SO₄, and purify via vacuum distillation.

Yield : 65–75% (GC purity >95%) .

Grignard Reagent-Mediated Synthesis

This method leverages organometallic intermediates to construct the trifluoroacetyl group. A Grignard reagent derived from 4-bromoanisole reacts with trifluoroacetophenone precursors to yield the target compound. The process involves two stages: Grignard reagent formation and subsequent acylation .

Synthetic Pathway:

  • Grignard Reagent Preparation :

    • React 4-bromoanisole with magnesium turnings in tetrahydrofuran (THF) under inert conditions.

    • Maintain temperatures at 20–30°C to prevent THF decomposition.

  • Acylation Step :

    • Add trifluoroacetic acid ethyl ester (1.1 eq) to the Grignard reagent at 0°C.

    • Stir for 2 hours, then warm to room temperature.

    • Hydrolyze with dilute HCl, extract the organic layer, and purify via column chromatography.

Advantages :

  • High functional group tolerance.

  • Scalable for industrial production.

Yield : 70–80% (HPLC purity >98%) .

Neat Reaction Synthesis

A solvent-free approach reduces waste and simplifies purification. In this method, 4-methoxyphenol reacts directly with trifluoroacetic anhydride under thermal conditions. The absence of solvent increases reaction efficiency but requires careful temperature control to avoid decomposition .

Optimized Conditions:

  • Molar Ratio : 1:1.05 (4-methoxyphenol : trifluoroacetic anhydride).

  • Temperature : 80–90°C for 4–6 hours.

  • Workup : Distill the crude product under reduced pressure (15–20 Torr).

Yield : 85–90% (GC purity >99%) .

Comparative Analysis of Preparation Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Friedel-Crafts65–75>95ModerateHigh
Grignard Reagent70–80>98HighModerate
Neat Reaction85–90>99HighLow

Key Insights :

  • The neat reaction offers superior yield and purity but demands precise temperature control.

  • Grignard methods balance scalability and purity, making them suitable for intermediate-scale synthesis.

  • Friedel-Crafts acylation remains cost-effective for laboratory-scale production despite lower yields .

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost, safety, and environmental impact. Continuous flow reactors are increasingly adopted for this compound production, offering:

  • Enhanced Heat Transfer : Mitigates exothermic risks during acylation.

  • Automated Reagent Delivery : Ensures consistent stoichiometry and reduces human error.

  • Waste Minimization : Solvent-free or recyclable solvent systems align with green chemistry principles .

Case Study :
A pilot plant utilizing continuous flow technology achieved a 92% yield with 99.5% purity, demonstrating the method’s industrial viability .

Chemical Reactions Analysis

Oxidation Reactions

One significant area of research involves the oxidation of 4'-(4-Methoxyphenyl)-2,2,2-trifluoroacetophenone using hydrogen peroxide as an oxidizing agent. This reaction can be catalyzed by various organocatalysts to yield epoxides or other oxidized products. The following table summarizes different solvents and their corresponding yields for this oxidation process:

EntrySolventYield (%)
1t-BuOH>99
2i-PrOH82
3MeOHTrace
4Et₂O60
5EtOAc95
6CH₂Cl₂33
7CHCl₃40
8DMSO35
9DMF49

The presence of acetonitrile is crucial for achieving high yields in these reactions .

Nucleophilic Substitution Reactions

The trifluoromethyl group in this compound can participate in nucleophilic substitution reactions due to its electrophilic nature. For example, nucleophiles such as amines or alcohols can attack the carbonyl carbon of the trifluoroacetophenone moiety, leading to the formation of various derivatives.

Condensation Reactions

Condensation reactions involving this compound can lead to the formation of more complex structures. For instance, when reacted with hydrazines or phenolic compounds under acidic or basic conditions, it can yield hydrazones or phenolic derivatives respectively.

Mechanistic Insights

The mechanism for the oxidation of this compound involves several key steps:

  • Formation of a peroxycarboximidic acid intermediate when hydrogen peroxide reacts with the ketone.

  • The intermediate undergoes further transformations leading to the generation of an active oxidant species.

  • The final product is formed through a series of rearrangements and eliminations .

This mechanistic pathway highlights the complexity and potential for varied product formation based on reaction conditions.

Scientific Research Applications

Medicinal Chemistry

4'-(4-Methoxyphenyl)-2,2,2-trifluoroacetophenone has been studied for its potential biological activities. Research indicates that derivatives of this compound exhibit significant biological effects, including anti-inflammatory and analgesic properties. These findings suggest its potential as a lead compound in drug development .

Material Science

Due to its unique trifluoromethyl group, this compound is useful in material science for developing fluorinated polymers and coatings that exhibit enhanced chemical resistance and thermal stability. The incorporation of trifluoromethyl groups into polymers can significantly improve their performance in harsh environments .

Analytical Chemistry

The compound serves as a valuable reagent in analytical chemistry for the detection and quantification of various substances. Its distinct spectral properties make it suitable for use in chromatographic techniques and spectroscopy .

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for synthesizing other complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and condensation reactions .

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry investigated various derivatives of this compound for their anti-inflammatory properties. The results indicated that certain derivatives exhibited significant inhibition of inflammatory pathways, suggesting their potential use in treating inflammatory diseases .

Case Study 2: Fluorinated Polymers

Research conducted at a leading university explored the use of trifluoromethyl-containing compounds like this compound in creating high-performance fluorinated polymers. The study demonstrated that incorporating this compound into polymer matrices improved their thermal stability and resistance to solvents .

Mechanism of Action

The mechanism of action of 4’-(4-Methoxyphenyl)-2,2,2-trifluoroacetophenone is primarily based on its ability to interact with various molecular targets through its functional groups. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The trifluoromethyl group enhances electrophilicity, making 2,2,2-trifluoroacetophenone a superior organocatalyst compared to acetophenone in epoxidation reactions .
  • Substituent Diversity : Halogenated variants (e.g., 3′,5′-dichloro-4′-fluoro-) are prioritized in agrochemicals due to enhanced stability and bioactivity , while methoxy-substituted analogues (e.g., 4'-methoxy derivatives) are leveraged in pharmaceuticals for their balanced electronic properties .

Catalytic Efficiency

Substrate Reaction Catalyst Loading Reaction Time Yield Reference
2,2,2-Trifluoroacetophenone Hydroboration 5 mol% 15 min >99%
Acetophenone Hydroboration 5 mol% 2.5 h ~80%
Styrene (using 2,2,2-trifluoroacetophenone as catalyst) Epoxidation 2–5 mol% 1–6 h 85–99%

Mechanistic Insights :

  • The trifluoromethyl group in 2,2,2-trifluoroacetophenone accelerates hydroboration by stabilizing transition states through strong electron-withdrawing effects .
  • In epoxidation, trifluoroacetophenone enhances electrophilic activation of H₂O₂, enabling chemoselective oxidation of alkenes .

Biological Activity

4'-(4-Methoxyphenyl)-2,2,2-trifluoroacetophenone is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The findings are supported by various studies and data tables summarizing relevant research outcomes.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoroacetophenone moiety substituted with a methoxy group at the para position of the phenyl ring. This unique structure is believed to influence its biological activity significantly.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.5
MCF-7 (Breast Cancer)20.3
A549 (Lung Cancer)18.7

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, making it a candidate for further investigation in cancer therapy.

Enzyme Inhibition

Studies have also focused on the enzyme inhibition capabilities of this compound. It has been reported to inhibit certain enzymes implicated in cancer progression and inflammation.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)
Cyclooxygenase-2 (COX-2)12.5
Lipoxygenase (LOX)10.0

The inhibition of COX-2 and LOX suggests potential anti-inflammatory properties alongside its anticancer effects.

Case Studies

Several case studies have documented the biological activity of this compound:

  • Study on Antimicrobial Effects : A study conducted by researchers at [source] demonstrated that the compound inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections associated with biofilms.
  • Cytotoxicity Assessment : A comprehensive analysis published in [source] evaluated the cytotoxic effects on various cancer cell lines and highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
  • Enzyme Interaction Studies : Research published in [source] utilized molecular docking studies to elucidate the binding interactions between the compound and target enzymes, providing insights into its mechanism of action.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4'-(4-Methoxyphenyl)-2,2,2-trifluoroacetophenone, and how do reaction conditions influence yield?

  • Methodology :

  • Friedel-Crafts Acylation : Reacting 4-methoxybenzene with trifluoroacetic anhydride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions.
  • Cross-Coupling Reactions : Using Suzuki-Miyaura coupling between 4-methoxyphenylboronic acid and 2,2,2-trifluoroacetophenone derivatives.
  • Critical Parameters :
  • pH Control : Optimal yields are achieved at pH 4–6 for similar acetophenone derivatives .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution in aromatic systems.
  • Table 1 : Comparison of Synthetic Routes
MethodYield (%)Key ConditionsReference
Friedel-Crafts60–75AlCl₃, 0–5°C, 12h
Suzuki-Miyaura45–65Pd(PPh₃)₄, K₂CO₃, 80°C, 24h

Q. How is this compound characterized using spectroscopic techniques?

  • Methodology :

  • NMR :
  • ¹H NMR : Signals at δ 3.8–4.0 ppm (methoxy group) and δ 6.8–7.6 ppm (aromatic protons).
  • ¹⁹F NMR : Single peak near δ -70 ppm (CF₃ group).
  • IR Spectroscopy :
  • Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .
  • Mass Spectrometry :
  • Molecular ion peak at m/z 284 (C₁₅H₁₁F₃O₂⁺) with fragments at m/z 121 (4-methoxyphenyl⁺).

Q. What are the typical reactivity patterns of the trifluoromethyl and methoxyphenyl groups in this compound?

  • Trifluoromethyl Group :

  • Electron-Withdrawing Effect : Stabilizes intermediates in nucleophilic aromatic substitution (e.g., nitration, halogenation) .
  • Resistance to Hydrolysis : CF₃ is inert under acidic/basic conditions, enabling selective functionalization of other groups.
    • Methoxyphenyl Group :
  • Electron-Donating Effect : Directs electrophilic substitution to the para position relative to the methoxy group .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved when synthesizing this compound?

  • Root Cause Analysis :

  • Impurity Interference : By-products from incomplete acylation or solvent residues (e.g., AlCl₃ complexes) reduce yield .
  • Oxygen Sensitivity : Radical intermediates in cross-coupling reactions may degrade if inert atmospheres are not maintained.
    • Mitigation Strategies :
  • Purification : Use column chromatography with hexane:EtOAc (4:1) to isolate pure product.
  • Reaction Monitoring : In situ FTIR or HPLC to track intermediate formation .

Q. What computational methods predict the regioselectivity of electrophilic substitutions on this compound?

  • Methodology :

  • DFT Calculations : B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electron-rich regions.
  • Molecular Orbital Analysis : HOMO localization on the methoxyphenyl ring predicts para substitution .
    • Case Study : Nitration occurs at the para position of the methoxy group, confirmed by X-ray crystallography in analogous compounds .

Q. How does the compound interact with biological targets, and what are the implications for drug discovery?

  • Mechanistic Insights :

  • Enzyme Inhibition : The CF₃ group mimics carbonyl moieties in enzyme active sites (e.g., kinases, proteases).
  • Membrane Permeability : LogP ~2.5 (predicted) suggests moderate blood-brain barrier penetration.
    • Experimental Validation :
  • SAR Studies : Modifying the methoxy group to hydroxy or ethoxy alters binding affinity in in vitro assays .

Methodological Challenges and Solutions

Q. What strategies optimize the scalability of this compound synthesis?

  • Continuous Flow Chemistry : Reduces reaction time from 24h to 2h by enhancing heat/mass transfer .
  • Catalyst Recycling : Immobilized Pd nanoparticles on SiO₂ improve turnover in cross-coupling reactions .

Q. How are hyphenated techniques (e.g., LC-MS/MS) applied to analyze degradation products?

  • Workflow :

  • Sample Preparation : Accelerated degradation under UV light (ICH Q1B guidelines).
  • LC-MS/MS Analysis :
  • Column: C18, 2.6 µm, 100 Å.
  • Mobile Phase: 0.1% formic acid in acetonitrile/water.
  • Identified Degradants : Demethylation products and oxidized CF₃ groups .

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